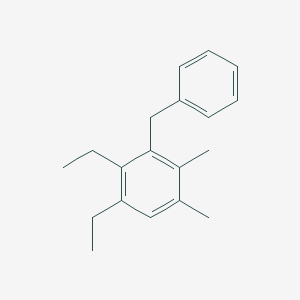
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyl, diethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the hydrogen atoms are replaced by benzyl, diethyl, and dimethyl groups. Common reagents used in these reactions include alkyl halides and Lewis acids such as aluminum chloride (AlCl₃) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler aromatic compounds. The process includes Friedel-Crafts alkylation reactions to introduce the benzyl and alkyl groups onto the benzene ring. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like alkyl halides, nitrating agents, or sulfonating agents in the presence of catalysts like AlCl₃.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or alkyl groups .
Scientific Research Applications
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mechanism of Action
The mechanism by which 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1,4-Dimethylbenzene (p-Xylene): A simpler aromatic hydrocarbon with two methyl groups.
1,2,4,5-Tetramethylbenzene (Durene): An aromatic compound with four methyl groups.
3-Benzyl-1,2,4,5-tetramethylbenzene: A structurally similar compound with additional methyl groups
Uniqueness: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where such structural features are desired .
Properties
CAS No. |
917774-43-7 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
3-benzyl-1,2-diethyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C19H24/c1-5-17-12-14(3)15(4)19(18(17)6-2)13-16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3 |
InChI Key |
SHTHAURLJWLAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)C)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















